molecular formula C12H14ClF2NO2 B13243384 Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride

Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B13243384
M. Wt: 277.69 g/mol
InChI Key: ZOYYJSSNVZTJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C12H14ClF2NO2 and a molecular weight of 277.69 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 2,4-difluorobenzaldehyde with pyrrolidine and subsequent esterification. The reaction conditions often include the use of solvents like methanol and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic uses, including as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride is unique due to its specific fluorine substitutions, which enhance its chemical stability and biological activity. These properties make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H14ClF2NO2

Molecular Weight

277.69 g/mol

IUPAC Name

methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C12H13F2NO2.ClH/c1-17-12(16)10-6-15-5-9(10)8-3-2-7(13)4-11(8)14;/h2-4,9-10,15H,5-6H2,1H3;1H

InChI Key

ZOYYJSSNVZTJPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C2=C(C=C(C=C2)F)F.Cl

Origin of Product

United States

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